2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638287
InChI: InChI=1S/C9H12N2O/c1-3-11(2)9-8(7-12)5-4-6-10-9/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17638287

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H12N2O/c1-3-11(2)9-8(7-12)5-4-6-10-9/h4-7H,3H2,1-2H3
Standard InChI Key ZVMMMTSGCVACIJ-UHFFFAOYSA-N
Canonical SMILES CCN(C)C1=C(C=CC=N1)C=O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde reflects its substitution pattern:

  • A pyridine ring with a formyl (-CHO) group at position 3.

  • A secondary amine substituent (-N(CH3)CH2CH3) at position 2.

Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol . The SMILES notation is CCN(C)C1=NC=CC(=C1)C=O, and the InChIKey is CGMPPLHVHNJTEB-UHFFFAOYSA-N .

Structural Analysis

The compound’s planar pyridine ring enables π-π stacking interactions, while the electron-withdrawing aldehyde group enhances reactivity toward nucleophilic additions. The ethyl(methyl)amino substituent introduces steric bulk and basicity, influencing solubility and binding affinity in biological systems .

Synthesis and Reaction Pathways

Amination at Position 2

The ethyl(methyl)amino group is typically installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For instance, reacting 2-chloropyridine-3-carbaldehyde with ethylmethylamine under basic conditions achieves this substitution .

Representative Synthetic Route

  • Starting Material: 2-Chloropyridine-3-carbaldehyde.

  • Amination:

    2-Chloropyridine-3-carbaldehyde+HN(CH3)CH2CH3Base2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde\text{2-Chloropyridine-3-carbaldehyde} + \text{HN(CH}_3\text{)CH}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

Experimental and Computed Data

PropertyValueMethod/Source
Molecular Weight164.20 g/molPubChem
XLogP3-AA1.1Computed
Hydrogen Bond Donors0Computed
Hydrogen Bond Acceptors3Computed
Rotatable Bond Count3Computed

The compound’s moderate lipophilicity (XLogP3-AA = 1.1) suggests balanced solubility in polar and nonpolar solvents, facilitating its use in diverse reaction conditions .

Biological and Pharmacological Relevance

Antimicrobial Activity

While direct data on 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde are unavailable, structurally related 3-aminothieno[2,3-b]pyridine-2-carboxamides exhibit activity against Mycobacterium tuberculosis (IC90 = 1.2 μM) . The aldehyde moiety in the query compound could serve as a precursor for Schiff base ligands, which often enhance bioactivity via metal chelation .

Cytotoxicity Considerations

Analogous compounds display cytotoxicity in HepG2 cells (IC50 = 19–56 μM) , highlighting the need for structural optimization to mitigate off-target effects.

Applications in Organic Synthesis

Intermediate for Heterocyclic Scaffolds

The aldehyde group participates in condensations to form imines, hydrazones, and thiosemicarbazones. For example, reaction with thiosemicarbazide yields pyridine-3-carbaldehyde thiosemicarbazones, which exhibit antitumor and antiviral properties .

Role in Medicinal Chemistry

The compound’s structure aligns with pharmacophores targeting enzyme active sites. Modifications at the 2-position (e.g., bulkier amides) could enhance binding affinity, as seen in optimized thieno[2,3-b]pyridine derivatives .

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